2'-Aminobiphenyl-3-carbonitrile hydrochloride
Description
Properties
IUPAC Name |
3-(2-aminophenyl)benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2.ClH/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)15;/h1-8H,15H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXROKWXVVFVTDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)C#N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197237-84-5 | |
| Record name | [1,1′-Biphenyl]-3-carbonitrile, 2′-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197237-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Catalyst Systems and Reaction Optimization
Industrial protocols prioritize cost-effective palladium sources, such as Pd(OAc)₂, combined with ligands like tricyclohexylphosphine tetrafluoroborate. For example, coupling 3-cyanophenylboronic acid with 2-bromo-4-nitrobenzene (1:1.5 molar ratio) in tetrahydrofuran (THF) at 100–105°C for 12 hours achieves 90% yield. The use of PEG-2000 as a phase-transfer agent enhances solubility and reaction homogeneity.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
Regioselectivity and Functional Group Tolerance
The 3-cyano group on the boronic acid remains intact during coupling due to the mild basic conditions (K₂CO₃ or Na₂CO₃). Halogen substituents (e.g., Cl, F) on the aryl halide direct coupling to the ortho position, ensuring precise regioselectivity. Post-coupling, the nitro group at the 2'-position serves as a precursor for subsequent amination.
Nitration and Reduction Sequences for Amino Group Introduction
Nitration of the Biphenyl Intermediate
Selective nitration at the 2'-position is achieved using a mixed acid system (HNO₃/H₂SO₄) at 25°C. For instance, treating 5'-chloro-2'-hydroxybiphenyl-3-carbonitrile with fuming nitric acid in acetic acid introduces the nitro group with 85% efficiency. The electron-withdrawing cyano group meta to the nitration site directs electrophilic substitution to the ortho position.
Table 2: Nitration Reaction Parameters
Catalytic Hydrogenation for Amine Formation
The nitro group is reduced to an amine using hydrogen gas (10 bar) over 10% Pd/C in methanol at room temperature. This step achieves near-quantitative conversion (98% yield) with minimal over-reduction. The resulting free base is treated with HCl in acetone to precipitate the hydrochloride salt, yielding this compound with >99% purity.
Cyanation Strategies for Nitrile Group Installation
Cyano Group Retention During Coupling
Using pre-functionalized boronic acids (e.g., 3-cyanophenylboronic acid) bypasses post-coupling cyanation. This approach simplifies purification and avoids harsh reaction conditions.
Industrial-Scale Purification and Salt Formation
Crystallization Techniques
The hydrochloride salt is crystallized from a water/acetone mixture (10:1 v/v) under vacuum at 35–40°C. This method removes residual palladium (<5 ppm) and organic impurities, achieving pharmaceutical-grade purity.
Analytical Characterization
Final products are validated via:
Comparative Analysis of Synthetic Routes
Route A (Coupling → Nitration → Reduction → Cyanation):
-
Advantages : High regioselectivity for nitro group placement.
Route B (Cyano-Boronic Acid Coupling → Nitration → Reduction):
Chemical Reactions Analysis
Types of Reactions: 2'-Aminobiphenyl-3-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or cyano groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: Nucleophiles like alkyl halides, alcohols, and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Nitroso- or nitro-derivatives of the compound.
Reduction: Amines derived from the cyano group.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Organic Synthesis
2'-Aminobiphenyl-3-carbonitrile hydrochloride serves as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, enabling the creation of diverse derivatives that can be utilized in drug discovery and materials science.
Biological Research
The compound is also significant in biological studies, particularly in enzyme interactions and protein binding. It can act as a model compound for investigating how small molecules influence enzymatic activity, which is crucial for understanding metabolic pathways and developing therapeutic agents.
Antioxidant Activity
Recent studies have indicated that related biphenyl derivatives exhibit antioxidant properties. For instance, compounds structurally similar to this compound have shown moderate antioxidant activity, suggesting potential applications in health-related research focused on oxidative stress .
Case Study 1: Enzyme Interaction Studies
In a study examining enzyme interactions, this compound was used to explore its binding affinity with specific enzymes involved in metabolic pathways. The results indicated that the compound could modulate enzyme activity through hydrogen bonding and ionic interactions, highlighting its potential as a lead compound for drug development .
Case Study 2: Antioxidant Properties
Another study focused on the antioxidant properties of biphenyl derivatives, including this compound. The findings suggested that while its antioxidant activity was moderate, it could still play a role in mitigating oxidative stress in cellular models, warranting further investigation into its therapeutic potential .
Mechanism of Action
2'-Aminobiphenyl-3-carbonitrile hydrochloride is compared with other similar compounds, such as 3-Aminobiphenyl and 2'-Aminobiphenyl-4-carbonitrile hydrochloride. While these compounds share structural similarities, this compound is unique in its specific arrangement of functional groups, which influences its reactivity and applications.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
2'-Aminobiphenyl-3-carboxylic Acid Hydrochloride (CAS: 1172351-47-1)
- Molecular Weight : 442.67 g/mol .
- Key Differences: Replaces the nitrile (-CN) group with a carboxylic acid (-COOH), drastically altering reactivity and solubility.
- Hazards : Classified for acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
(R)-3-(1-Amino-2-hydroxyethyl)benzonitrile Hydrochloride (CAS: 1245623-77-1)
- Molecular Formula : Reported as C₃₆H₃₀Si₂ in , but molecular weight (198.65 g/mol) suggests a probable typo. A plausible formula is C₉H₁₁ClN₂O , aligning with the molecular weight.
- Key Differences: Features a chiral hydroxyethyl-amino side chain instead of a biphenyl backbone. This structural variation may enhance bioavailability, making it relevant for pharmaceutical applications .
Physicochemical and Hazard Profiles
Key Observations:
- Solubility and Reactivity : The nitrile group in the target compound likely enhances stability compared to the carboxylic acid analog, which is more prone to hydrolysis. Hydrochloride salts (common in all three compounds) improve aqueous solubility, critical for biological or synthetic applications .


- Hazard Profile : The carboxylic acid derivative exhibits multiple hazards (e.g., skin irritation), while the target compound lacks classified risks, though this may reflect data gaps rather than inherent safety .
Biological Activity
2'-Aminobiphenyl-3-carbonitrile hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.
Chemical Structure and Properties
Chemical Formula: C13H10N2- HCl
Molecular Weight: 230.69 g/mol
The compound features a biphenyl structure with an amino group and a carbonitrile functional group, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties: Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines.
- Antimicrobial Activity: There is evidence to support its effectiveness against specific bacterial strains.
- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Receptor Interaction: The compound may interact with steroid receptor coactivators, similar to other biphenyl derivatives, leading to altered gene expression patterns associated with cancer progression .
- Cell Cycle Modulation: Evidence suggests that it may induce apoptosis in cancer cells by modulating cell cycle regulators .
Anticancer Activity
A study demonstrated that this compound significantly inhibited the proliferation of breast cancer cell lines. The mechanism involved the downregulation of key oncogenes and induction of apoptosis, with an IC50 value indicating potency in micromolar ranges.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 5.0 | Induction of apoptosis |
| MCF-7 | 4.5 | Inhibition of cell migration |
Antimicrobial Studies
Research has also explored the antimicrobial properties of this compound. In vitro assays revealed that it inhibited the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 2'-Aminobiphenyl-3-carbonitrile hydrochloride?
Answer:
The synthesis typically involves multi-step reactions, including cyclization, amination, and acidification. For example:
- Reductive Amination : Reacting a biphenyl carbonyl precursor (e.g., biphenyl-3-carbonyl chloride) with ammonia or amines under reducing conditions .
- Cyclization-Oxidation : A "one-pot" approach combining cyclization and oxidation steps, as demonstrated in articaine hydrochloride synthesis, which could be adapted for analogous structures .
- HCl Acidification : Final protonation with hydrochloric acid to yield the hydrochloride salt, ensuring stoichiometric control to avoid impurities .
Key parameters include solvent choice (e.g., ethanol or THF), temperature (0–6°C for sensitive intermediates), and catalyst selection (e.g., palladium for reductions) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization requires systematic Design of Experiments (DOE) :
- Variables : Temperature, pH, catalyst loading, and reaction time. For instance, highlights using DOE to assess metformin hydrochloride synthesis, emphasizing temperature (60–80°C) and molar ratios .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to remove unreacted precursors .
- Real-Time Monitoring : Use HPLC (C18 columns, UV detection at 254 nm) to track intermediate formation and adjust conditions dynamically .
Basic: What analytical techniques are critical for structural confirmation?
Answer:
- NMR Spectroscopy : and NMR (DMSO-d6 or CDCl3) to verify aromatic proton environments and nitrile/carboxylic acid groups. For example, biphenyl derivatives show distinct splitting patterns in the aromatic region .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 255.1) and fragmentation patterns .
- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% tolerance) to ensure stoichiometric accuracy .
Advanced: How should researchers address discrepancies in reported stability data?
Answer:
Contradictions often arise from storage conditions or analytical methods:
- Hydrolytic Stability : Test reactivity with water (e.g., notes biphenyl carbonyl chloride reacts violently with H2O; similar evaluation for the target compound is advised) .
- Thermal Stability : Use TGA/DSC to identify decomposition temperatures. Store at 0–6°C in amber vials to prevent photodegradation .
- Method Validation : Cross-validate using multiple techniques (e.g., HPLC vs. NMR) to rule out artifacts. For example, oxidized byproducts may co-elute in HPLC but show distinct NMR shifts .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : N95 masks, nitrile gloves, and goggles to prevent inhalation/skin contact (H315, H335 hazards) .
- Ventilation : Use fume hoods for weighing and reactions due to respiratory risks (STOT SE 3) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
Advanced: How to resolve low yields in amination steps?
Answer:
- Catalyst Screening : Test alternatives like NaBH4/CuI vs. Pd/C for reductive amination efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance nucleophilicity of amines compared to THF .
- Side-Reaction Mitigation : Add scavengers (e.g., molecular sieves) to sequester water or HCl byproducts .
Basic: What are the key spectral signatures for impurity identification?
Answer:
- HPLC Peaks : Look for shoulders near the main peak (RT ±0.5 min) indicating unreacted precursors or hydrolysis products .
- FT-IR : Absence of a sharp nitrile stretch (~2240 cm⁻¹) suggests degradation; broad O-H stretches (~3300 cm⁻¹) may indicate moisture contamination .
Advanced: How to design a stability-indicating assay for long-term storage studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


